(R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride
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Overview
Description
(R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-asparagine tert-butyl ester hydrochloride, is a synthetic compound used primarily in peptide synthesis. It is characterized by its protective groups, trityl (Trt) and tert-butyl (OtBu), which safeguard the functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride involves multiple steps, starting with the protection of the amino and carboxyl groups of asparagine. The trityl group is introduced to protect the amine group, while the tert-butyl group protects the carboxyl group. The final product is obtained by reacting the protected asparagine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions
(R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the trityl and tert-butyl groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the protective groups.
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are crucial in various biochemical and pharmaceutical applications .
Scientific Research Applications
(R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The protective groups (trityl and tert-butyl) prevent unwanted side reactions during the synthesis process, ensuring the integrity of the peptide chain. The hydrochloride salt form enhances the solubility and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
H-D-Asn(Trt)-OH: Similar in structure but lacks the tert-butyl protective group.
H-Asn(Trt)-2-ClTrt resin: Used for solid-phase peptide synthesis, differing in the resin-bound form.
Uniqueness
(R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly valuable in complex peptide assembly .
Properties
Molecular Formula |
C27H31ClN2O3 |
---|---|
Molecular Weight |
467 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-4-oxo-4-(tritylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C27H30N2O3.ClH/c1-26(2,3)32-25(31)23(28)19-24(30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,28H2,1-3H3,(H,29,30);1H/t23-;/m1./s1 |
InChI Key |
YSGXCQJAUZBHHC-GNAFDRTKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
sequence |
X |
Origin of Product |
United States |
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